N-(Propylcarbamoyl)benzenesulfonamide
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Overview
Description
N-(Propylcarbamoyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Propylcarbamoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with propylamine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as water-assisted synthesis, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(Propylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, base catalysts, organic solvents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
N-(Propylcarbamoyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Propylcarbamoyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . The molecular targets and pathways involved include the disruption of pH regulation in tumor cells, leading to cell death .
Comparison with Similar Compounds
Chlorpropamide: A sulfonylurea used in the treatment of diabetes.
Tolbutamide: Another sulfonylurea with hypoglycemic properties.
4-Chloro-2-hydroxy-N-(propylcarbamoyl)benzenesulfonamide: A closely related compound with similar structural features
Uniqueness: N-(Propylcarbamoyl)benzenesulfonamide is unique due to its specific inhibitory effects on carbonic anhydrase IX, making it a valuable compound in cancer research. Its structural features allow for modifications that can enhance its biological activity and selectivity .
Properties
CAS No. |
4932-53-0 |
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Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-propylurea |
InChI |
InChI=1S/C10H14N2O3S/c1-2-8-11-10(13)12-16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) |
InChI Key |
XDUXYYDDHASTLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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